2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid
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Overview
Description
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid typically involves the enantioselective construction of the 8-oxabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides with acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system . This method affords optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of asymmetric synthesis and the use of chiral catalysts are likely to be employed in large-scale production to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but contains a nitrogen atom in place of the oxygen atom in 2-{2-Amino-8-oxabicyclo[3.2.1]octan-2-yl}acetic acid.
8-Oxabicyclo[3.2.1]octane: This compound is structurally similar but lacks the amino group present in this compound.
Uniqueness
The presence of both an amino group and an oxabicyclic structure in this compound makes it unique compared to other similar compounds. This combination of functional groups and structural features contributes to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H15NO3 |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-(2-amino-8-oxabicyclo[3.2.1]octan-2-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c10-9(5-8(11)12)4-3-6-1-2-7(9)13-6/h6-7H,1-5,10H2,(H,11,12) |
InChI Key |
OQUOJWRERYSMSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC1O2)(CC(=O)O)N |
Origin of Product |
United States |
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